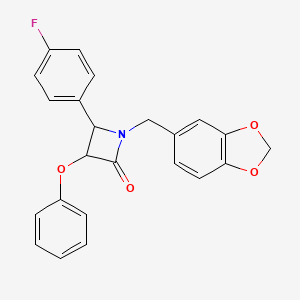

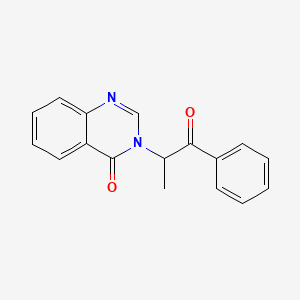

1-(4-acetyl-1-piperazinyl)-4-phenylphthalazine

説明

1-(4-Acetyl-1-piperazinyl)-4-phenylphthalazine belongs to a class of organic compounds known for their diverse range of biological activities and chemical properties. Compounds containing phthalazine and piperazine moieties have been extensively studied for their pharmacological potentials, including antifungal, antibacterial, and enzyme inhibition activities. The interest in these compounds is due to their structural complexity and functional versatility, which allow for various chemical modifications and reactions.

Synthesis Analysis

The synthesis of compounds similar to 1-(4-acetyl-1-piperazinyl)-4-phenylphthalazine typically involves multi-step reactions, starting from basic building blocks like phthalazine, piperazine, and acetyl groups. A common approach includes chlorination, cyclization, and acylation steps to introduce the necessary functional groups onto the core structure (Jiang Da-feng, 2010). These processes highlight the complexity and the synthetic flexibility of these molecules.

Molecular Structure Analysis

Detailed molecular structure analysis of compounds within this chemical family often employs techniques such as FT-Raman, FT-IR, NMR, and UV–Visible spectroscopy. These methodologies provide insights into the optimized molecular figure, vibrational modes, infrared penetration intensities, and Raman scattering activities. Computational methods like DFT are used to predict bond lengths, angles, and other structural parameters, aligning closely with experimental data (B. Raajaraman, N. R. Sheela, S. Muthu, 2018).

Chemical Reactions and Properties

Phthalazine and piperazine derivatives engage in a variety of chemical reactions, including Mannich reactions, cyclocondensations, and interactions with secondary amines and formaldehyde to yield N-Mannich bases. These reactions are pivotal for introducing new functional groups and modifying the compound's chemical properties for specific applications. The ability to undergo such diverse reactions underscores the chemical versatility of these compounds (A. Mustafa et al., 1964).

作用機序

Target of Action

The primary target of 1-(4-acetyl-1-piperazinyl)-4-phenylphthalazine is the osteoclasts , which are poly-nuclear cells that resorb mineral components from old or damaged bone tissue . The compound has been shown to inhibit osteoclast differentiation .

Mode of Action

This compound interacts with its targets by downregulating the expression of osteoclast-specific marker genes, such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis . This leads to a significant decrease in the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells .

Biochemical Pathways

The affected pathway is the RANKL-mediated osteoclastogenesis pathway. The compound inhibits the differentiation of osteoclasts by downregulating the expression of specific marker genes during this process . The downstream effects include a decrease in bone resorption activity and F-actin ring formation .

Result of Action

The molecular and cellular effects of the compound’s action include a significant decrease in the formation of multinucleated TRAP-positive cells, a decrease in the expression of osteoclast-specific marker genes, and a decrease in bone resorption activity and F-actin ring formation . These effects suggest that the compound acts as an inhibitor of osteoclast differentiation .

Action Environment

The action of 1-(4-acetyl-1-piperazinyl)-4-phenylphthalazine is likely influenced by various environmental factors. It’s important to note that the effectiveness of similar compounds can be influenced by factors such as pH, temperature, and the presence of other substances .

Safety and Hazards

特性

IUPAC Name |

1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-15(25)23-11-13-24(14-12-23)20-18-10-6-5-9-17(18)19(21-22-20)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIBULQVFCMBIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647953 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B4109801.png)

![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B4109807.png)

![1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine](/img/structure/B4109813.png)

![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4109825.png)

![2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4109848.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B4109868.png)

![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4109876.png)

![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4109888.png)

![6-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4109889.png)

![5-(2-chlorophenyl)-7-(2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4109897.png)